molecular formula C9H12O B8602829 1-Cyclohexyl-2-propyn-1-one

1-Cyclohexyl-2-propyn-1-one

Cat. No. B8602829
M. Wt: 136.19 g/mol
InChI Key: VRZSUVFVIIVLPV-UHFFFAOYSA-N
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Patent
US04983627

Procedure details

A solution of chromic acid was prepared by dissolving 106.88 g chromium trioxide in 400 ml water and then adding 92 ml concentrated sulfuric acid. This solution was added in dropwise fashion over a 3 hr. period to an ice cooled, stirred solution of 120 g 3 cyclohexyl-1-propyn-3-ol, prepared as shown in Preparation 1, in 175 ml acetone. The resulting mixture was diluted with 500 ml water and the product was extracted into 1 liter of diethyl ether. The ether extract was washed with 250 ml saturated sodium bisulfite solution and was dried over sodium sulfate. The diethyl ether was removed by distillation under nitrogen atmosphere and the resulting residue was purified by Kugelrohr distillation (65° C., 0.1 mm Hg) to give 84.9 g of 3-cyclohexylprop-1-yn-3-one as an oil: MS m/z=136 (M+) Calcd. for C9H12O: C, 79.37; H, 8.88. Found: C, 79.24; H, 8 60.
Quantity
106.88 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
175 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-2:1].[O-2:2].[O-2:3].[Cr+6:4].S(=O)(=O)(O)[OH:6].[CH:10]1([C:16]#[C:17][CH2:18]O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>O.CC(C)=O>[Cr:4]([OH:6])([OH:3])(=[O:2])=[O:1].[CH:10]1([C:16](=[O:1])[C:17]#[CH:18])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
106.88 g
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
92 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
3
Quantity
120 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C#CCO
Step Five
Name
Quantity
175 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was added in dropwise fashion over a 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
prepared
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into 1 liter of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with 250 ml saturated sodium bisulfite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The diethyl ether was removed by distillation under nitrogen atmosphere
DISTILLATION
Type
DISTILLATION
Details
the resulting residue was purified by Kugelrohr distillation (65° C., 0.1 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
[Cr](=O)(=O)(O)O
Name
Type
product
Smiles
C1(CCCCC1)C(C#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 84.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04983627

Procedure details

A solution of chromic acid was prepared by dissolving 106.88 g chromium trioxide in 400 ml water and then adding 92 ml concentrated sulfuric acid. This solution was added in dropwise fashion over a 3 hr. period to an ice cooled, stirred solution of 120 g 3 cyclohexyl-1-propyn-3-ol, prepared as shown in Preparation 1, in 175 ml acetone. The resulting mixture was diluted with 500 ml water and the product was extracted into 1 liter of diethyl ether. The ether extract was washed with 250 ml saturated sodium bisulfite solution and was dried over sodium sulfate. The diethyl ether was removed by distillation under nitrogen atmosphere and the resulting residue was purified by Kugelrohr distillation (65° C., 0.1 mm Hg) to give 84.9 g of 3-cyclohexylprop-1-yn-3-one as an oil: MS m/z=136 (M+) Calcd. for C9H12O: C, 79.37; H, 8.88. Found: C, 79.24; H, 8 60.
Quantity
106.88 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
175 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-2:1].[O-2:2].[O-2:3].[Cr+6:4].S(=O)(=O)(O)[OH:6].[CH:10]1([C:16]#[C:17][CH2:18]O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>O.CC(C)=O>[Cr:4]([OH:6])([OH:3])(=[O:2])=[O:1].[CH:10]1([C:16](=[O:1])[C:17]#[CH:18])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
106.88 g
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
92 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
3
Quantity
120 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C#CCO
Step Five
Name
Quantity
175 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was added in dropwise fashion over a 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
prepared
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into 1 liter of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with 250 ml saturated sodium bisulfite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The diethyl ether was removed by distillation under nitrogen atmosphere
DISTILLATION
Type
DISTILLATION
Details
the resulting residue was purified by Kugelrohr distillation (65° C., 0.1 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
[Cr](=O)(=O)(O)O
Name
Type
product
Smiles
C1(CCCCC1)C(C#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 84.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.